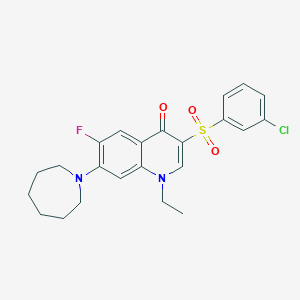

7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Description

The compound 7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a substituted 1,4-dihydroquinolin-4-one derivative. Its molecular formula is C₂₈H₂₆ClFN₂O₃S, with a molecular weight of 525.034 g/mol . Key structural features include:

- Azepan-1-yl group at position 7 (a seven-membered saturated nitrogen ring).

- 3-Chlorobenzenesulfonyl group at position 3 (a sulfonyl substituent with a chlorine atom at the meta position).

- Ethyl group at position 1 and fluoro substituent at position 4.

The compound’s SMILES notation is: Clc1cccc(c1)S(=O)(=O)c1cn(Cc2ccccc2)c2c(c1=O)cc(c(c2)N1CCCCCC1)F .

Properties

IUPAC Name |

7-(azepan-1-yl)-3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClFN2O3S/c1-2-26-15-22(31(29,30)17-9-7-8-16(24)12-17)23(28)18-13-19(25)21(14-20(18)26)27-10-5-3-4-6-11-27/h7-9,12-15H,2-6,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSMHLQFUKHLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinolone Core: Starting from an appropriate aniline derivative, the quinolone core can be synthesized through a series of cyclization reactions.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.

Sulfonylation: The chlorobenzenesulfonyl group can be attached using chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the quinolone core.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfinyl or sulfide group.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, sulfonyl chlorides, and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets, such as enzymes or receptors.

Medicine: Potential use as an antibacterial or antiviral agent, given its structural similarity to other quinolones.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as bacterial DNA gyrase or topoisomerase IV, similar to other quinolones. These interactions can inhibit the replication of bacterial DNA, leading to the death of the bacterial cells. The presence of the azepane ring and the chlorobenzenesulfonyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in Key Positions

The 1,4-dihydroquinolin-4-one scaffold is highly modifiable. Below is a comparison of substituents at critical positions (1, 3, 6, 7) across analogs:

Key Observations

Position 1 (R₁):

- The ethyl group in the target compound is replaced with bulkier groups (e.g., 4-methylbenzyl in ) or smaller alkyl/cycloalkyl groups (cyclopropyl in ). Bulkier substituents may influence steric hindrance and bioavailability.

Position 3 (R₃):

- The 3-chlorobenzenesulfonyl group in the target compound is substituted with electron-donating groups (e.g., 4-methoxy in ) or methyl groups (2,5-dimethyl in ). Electron-withdrawing groups like chlorine may enhance electrophilic reactivity .

Position 7 (R₇): The azepan-1-yl group (a seven-membered ring) is replaced with smaller amines (e.g., diethylamino in ). Larger rings may improve binding affinity in biological systems due to conformational flexibility .

Position 6 (R₆):

Physicochemical and Pharmacological Implications

- Synthetic Accessibility: The azepan-1-yl group requires multi-step synthesis compared to simpler amines, as seen in and .

Biological Activity

7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS Number: 892757-62-9) is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 463.0 g/mol. It features a quinoline core, which is significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H24ClFN2O3S |

| Molecular Weight | 463.0 g/mol |

| CAS Number | 892757-62-9 |

Synthesis

The synthesis of 7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves several key steps:

- Formation of the Quinoline Core : Achieved through condensation reactions involving aniline derivatives.

- Introduction of the Azepane Ring : Accomplished via nucleophilic substitution reactions.

- Sulfonylation : The 3-chlorobenzenesulfonyl group is added using sulfonyl chlorides.

- Fluorination : The introduction of fluorine is done using specific fluorinating agents under controlled conditions.

Biological Activity

Research indicates that 7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication in bacteria. This inhibition leads to bacterial cell death.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the azepane group enhances its interaction with cellular targets, potentially increasing its efficacy.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with:

- Enzymatic Targets : Binding to enzymes involved in DNA replication and repair.

- Receptors : Modulating receptor activities that influence cell growth and survival.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one:

-

Antimicrobial Efficacy Study :

- A study demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

-

Anticancer Activity Assessment :

- In a series of assays on various cancer cell lines, the compound showed significant cytotoxic effects, leading to cell cycle arrest and apoptosis .

- Mechanistic Studies :

Q & A

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

- Methodology : Audit force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit). Re-run docking with protonation states adjusted to physiological pH. Cross-validate with alchemical free energy calculations (FEP/MBAR). If contradictions persist, hypothesize allosteric binding sites or off-target effects and test via mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.